molecular formula C25H22F3NO8 B11035483 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11035483
M. Wt: 521.4 g/mol
InChI Key: OPIYHTSWBHWRNZ-UHFFFAOYSA-N
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Description

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzodioxole and pyran rings, followed by their functionalization and coupling.

    Benzodioxole Synthesis: The benzodioxole ring can be synthesized through the condensation of catechol with methoxyacetaldehyde under acidic conditions.

    Pyran Synthesis: The pyran ring is often synthesized via the cyclization of a suitable precursor, such as a hydroxyketone, under basic conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyran derivatives with the trifluoromethylphenyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid or bromine can be used under controlled conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
  • 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(fluoromethyl)phenyl]propanamide

Uniqueness

The unique combination of functional groups in 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide provides it with distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C25H22F3NO8

Molecular Weight

521.4 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C25H22F3NO8/c1-12-8-17(30)20(24(32)37-12)15(10-19(31)29-14-6-4-13(5-7-14)25(26,27)28)16-9-18(33-2)22-23(21(16)34-3)36-11-35-22/h4-9,15,30H,10-11H2,1-3H3,(H,29,31)

InChI Key

OPIYHTSWBHWRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC(=C4C(=C3OC)OCO4)OC)O

Origin of Product

United States

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